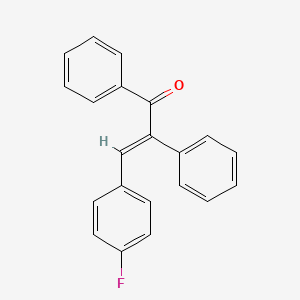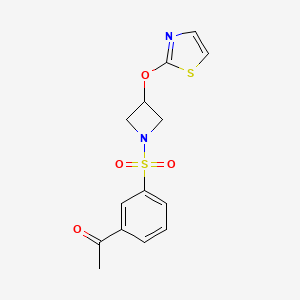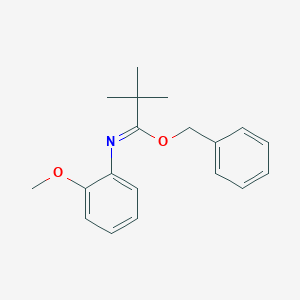
N-(5-iodopyridin-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodopyridin-2-yl)-4-methoxybenzamide, also known as IPMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer therapy. IPMB is a small molecule that has been shown to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer treatments.
作用机制
The mechanism of action of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a major signaling pathway that is frequently dysregulated in cancer cells. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the STAT3 pathway, which is another key signaling pathway that is frequently activated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to exhibit several other biochemical and physiological effects. For example, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of the proteasome, which is a key cellular pathway that is involved in the degradation of proteins. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
实验室实验的优点和局限性
One of the major advantages of N-(5-iodopyridin-2-yl)-4-methoxybenzamide for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for in vitro and in vivo studies aimed at evaluating its anti-tumor activity. However, one limitation of N-(5-iodopyridin-2-yl)-4-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the development of N-(5-iodopyridin-2-yl)-4-methoxybenzamide as a cancer therapy. One area of interest is the potential use of N-(5-iodopyridin-2-yl)-4-methoxybenzamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the development of new formulations of N-(5-iodopyridin-2-yl)-4-methoxybenzamide that can improve its solubility and bioavailability. Finally, there is ongoing research aimed at identifying new molecular targets for N-(5-iodopyridin-2-yl)-4-methoxybenzamide, which could lead to the development of more effective cancer treatments.
合成方法
The synthesis of N-(5-iodopyridin-2-yl)-4-methoxybenzamide involves several steps, starting with the preparation of 5-iodopyridin-2-amine and 4-methoxybenzoyl chloride. These two compounds are then reacted together in the presence of a base to form N-(5-iodopyridin-2-yl)-4-methoxybenzamide. The yield of this reaction is typically high, with purity levels exceeding 95%.
科学研究应用
N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(5-iodopyridin-2-yl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
属性
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O2/c1-18-11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCAJHQSBWPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodopyridin-2-yl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)



![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)
![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)